2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-
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Overview
Description
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is a heterocyclic organic compound Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon This particular compound features an oxazine ring, which includes both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amino alcohols: This involves the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions to form the oxazine ring.
Oxidative cyclization: This method uses oxidizing agents to facilitate the formation of the oxazine ring from suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Continuous flow reactors: These systems allow for precise control of reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxazine ring into other functional groups.
Substitution: The ethyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation into its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of “2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Pathways involved: Could include metabolic pathways, signal transduction pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Oxazine-2,4(3H)-dione: Without the ethyl and methyl groups.
1,3-Oxazolidine-2,4-dione: A related compound with a different ring structure.
2H-1,3-Benzoxazine-2,4(3H)-dione: A benzene-fused analog.
Uniqueness
“2H-1,3-Oxazine-2,4(3H)-dione, 3-ethyl-6-methyl-” is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and potential applications. These substituents can affect the compound’s solubility, stability, and interactions with other molecules.
Properties
CAS No. |
15018-38-9 |
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Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-ethyl-6-methyl-1,3-oxazine-2,4-dione |
InChI |
InChI=1S/C7H9NO3/c1-3-8-6(9)4-5(2)11-7(8)10/h4H,3H2,1-2H3 |
InChI Key |
ALPZWGGXWIMXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(OC1=O)C |
Origin of Product |
United States |
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